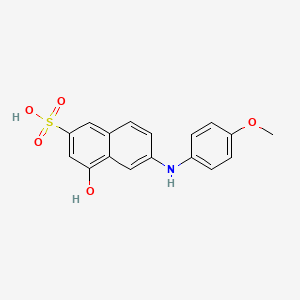

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid

Übersicht

Beschreibung

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, a methoxyanilino group, and a sulfonic acid group attached to a naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid typically involves the following steps:

Nitration: The naphthalene ring is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amino groups.

Sulfonation: The naphthalene ring is sulfonated to introduce the sulfonic acid group.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.

Methoxyanilino Substitution: The methoxyanilino group is introduced through a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in biochemical assays and as a staining agent for biological samples.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and form complexes with metal ions. These interactions can modulate various biochemical and physiological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

- 4-Hydroxy-6-(4-aminophenylamino)naphthalene-2-sulfonic acid

Uniqueness

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid is unique due to the presence of the methoxyanilino group, which imparts distinct chemical and physical properties

Biologische Aktivität

4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid, often referred to as a naphthalene sulfonic acid derivative, is a compound with notable biological activity, particularly in the fields of antimicrobial research and potential therapeutic applications. Its unique chemical structure, featuring hydroxyl, methoxy, and sulfonic acid functional groups, allows it to interact with various biological macromolecules. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C15H15N1O4S

- Molecular Weight : Approximately 315.34 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH3), Amino (-NH2), Sulfonic Acid (-SO3H)

These features contribute to its solubility in water and its reactivity in biochemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The exact mechanisms of action are still under investigation but may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antibacterial Activity

A study conducted on several bacterial strains demonstrated that the compound inhibited growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) for Escherichia coli was found to be 32 µg/mL, while for Staphylococcus aureus, it was 64 µg/mL. These results suggest a promising potential for this compound in developing new antimicrobial agents.

Interaction with Biological Macromolecules

The interactions of this compound with proteins and nucleic acids have been explored. Preliminary findings indicate that the compound can bind to specific sites on proteins, potentially altering their function and stability. This property is crucial for understanding its pharmacological effects and therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli (MIC: 32 µg/mL) | |

| Protein Interaction | Alters protein function upon binding | |

| Nucleic Acid Binding | Potential effects on DNA/RNA structure |

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications:

- Antimicrobial Agent : Development of new antibiotics targeting resistant strains.

- Anticancer Research : Investigating its effects on tumor cells due to its ability to interact with cellular macromolecules.

- Biochemical Research : Utilized as a probe in studies involving protein-nucleic acid interactions.

Future Directions in Research

Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Areas for future research include:

- Detailed Mechanistic Studies : Understanding how the compound interacts at a molecular level with bacterial cells and macromolecules.

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of naphthalene derivatives followed by coupling with 4-methoxyaniline. Key reagents include sulfuric acid for sulfonation and coupling agents like EDC/HOBt for amide bond formation. Reaction temperatures should be maintained at 50–60°C to prevent side reactions, and pH should be controlled (pH 6–8) to ensure selective coupling . Oxidizing agents (e.g., KMnO₄) may be used to stabilize intermediates, while reducing agents (e.g., NaBH₄) can minimize byproducts .

Q. How can HPLC be employed to analyze purity and structural integrity of this compound?

- Methodology : Use reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm), mobile phases of 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B), and gradient elution (e.g., 20–80% B over 20 min). Detection at 235 nm and 254 nm ensures identification of sulfonic acid and aromatic amine moieties. Retention time validation against reference standards is critical .

Q. What are the stability considerations for long-term storage of this sulfonic acid derivative?

- Methodology : Store in airtight, light-protected containers under inert gas (N₂/Ar) at 4°C. Avoid humidity to prevent hydrolysis of the sulfonic acid group. Periodic FT-IR and NMR analysis (every 6 months) can monitor degradation, focusing on sulfonate ester formation or amine oxidation .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyanilino group influence the compound’s reactivity in azo-dye synthesis?

- Methodology : Computational modeling (DFT) can predict electron density distribution, highlighting the methoxy group’s +M effect, which enhances electrophilic substitution at the naphthalene ring. Experimental validation involves synthesizing azo derivatives via diazotization and tracking coupling efficiency (UV-Vis at 450–550 nm). Compare results with analogs lacking the methoxy group to isolate electronic contributions .

Q. What mechanisms underlie contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodology : Conduct solubility studies in DMSO, water, and ethanol under varying temperatures (20–80°C). Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain anomalous solubility. Pair with molecular dynamics simulations to correlate solvent interactions with sulfonic acid and methoxyanilino groups .

Q. How can continuous flow reactors optimize large-scale synthesis while minimizing byproducts?

- Methodology : Design a microreactor system with controlled residence time (2–5 min) and temperature (60°C). In-line FT-IR monitors intermediate formation, and real-time pH adjustment (via automated NaOH/HCl addition) ensures coupling efficiency >90%. Compare batch vs. flow yields using LC-MS to quantify impurities like unreacted naphthalene sulfonate .

Q. What role does the sulfonic acid group play in biological interactions, such as protein binding?

- Methodology : Use surface plasmon resonance (SPR) to measure binding affinity with serum albumin (e.g., BSA). Modify the compound by replacing the sulfonic acid group with a carboxylate (synthetic analog) and compare binding kinetics. Molecular docking (AutoDock Vina) can identify key residues (e.g., Lys or Arg) involved in electrostatic interactions .

Q. Data Contradiction and Resolution

Q. Conflicting reports exist on the compound’s fluorescence properties. How can this be resolved experimentally?

- Methodology : Perform fluorescence spectroscopy (λ_ex = 350 nm, λ_em = 400–600 nm) under controlled pH (2–12) and solvent polarity. Compare quantum yields with structurally similar compounds (e.g., 6-Amino-4-hydroxy-2-naphthalenesulfonic acid). Assess aggregation-induced emission (AIE) effects using concentration-dependent studies .

Q. Why do different studies report varying catalytic activity of this compound in oxidation reactions?

- Methodology : Systematically test catalytic efficiency in model reactions (e.g., alcohol oxidation) under standardized conditions (O₂ atmosphere, 25°C). Use XPS to analyze surface oxidation states of metal catalysts when this compound is used as a ligand. Variability may arise from trace metal impurities or ligand-to-metal ratio discrepancies .

Q. Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?

Eigenschaften

IUPAC Name |

4-hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-23-14-6-4-12(5-7-14)18-13-3-2-11-8-15(24(20,21)22)10-17(19)16(11)9-13/h2-10,18-19H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGSMTAOXORMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597771 | |

| Record name | 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201235-52-1 | |

| Record name | 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.